molecular formula C11H14BrN B14769891 (2-Bromo-4-methylphenyl)(cyclopropyl)methanamine

(2-Bromo-4-methylphenyl)(cyclopropyl)methanamine

Cat. No.: B14769891
M. Wt: 240.14 g/mol
InChI Key: IGOAVQZYTAJUCG-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenyl)(cyclopropyl)methanamine is an organic compound that features a bromine atom, a methyl group, and a cyclopropyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methylphenyl)(cyclopropyl)methanamine typically involves the reaction of 2-bromo-4-methylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylphenyl)(cyclopropyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2-Bromo-4-methylphenyl)(cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-methylphenyl)(cyclopropyl)methanamine
  • (2-Bromo-4-methylphenyl)(cyclopropyl)methanol
  • (2-Bromo-4-methylphenyl)(cyclopropyl)methane

Uniqueness

(2-Bromo-4-methylphenyl)(cyclopropyl)methanamine is unique due to the presence of both a bromine atom and a cyclopropyl group attached to the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(2-bromo-4-methylphenyl)-cyclopropylmethanamine

InChI

InChI=1S/C11H14BrN/c1-7-2-5-9(10(12)6-7)11(13)8-3-4-8/h2,5-6,8,11H,3-4,13H2,1H3

InChI Key

IGOAVQZYTAJUCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C2CC2)N)Br

Origin of Product

United States

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